molecular formula C11H14O3 B14033025 Methyl 3-ethoxy-4-methylbenzoate

Methyl 3-ethoxy-4-methylbenzoate

Cat. No.: B14033025
M. Wt: 194.23 g/mol
InChI Key: ALZSKHGCSRHPTR-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with ethoxy and methyl groups. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethoxy-4-methylbenzoate can be synthesized through the esterification of 3-ethoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-ethoxy-4-methylbenzoic acid.

    Reduction: Formation of 3-ethoxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-ethoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-ethoxy-4-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-ethoxy-4-methylbenzoic acid: The carboxylic acid form of the compound.

Uniqueness: Methyl 3-ethoxy-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both ethoxy and methyl groups provides distinct properties compared to its analogs.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-ethoxy-4-methylbenzoate

InChI

InChI=1S/C11H14O3/c1-4-14-10-7-9(11(12)13-3)6-5-8(10)2/h5-7H,4H2,1-3H3

InChI Key

ALZSKHGCSRHPTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)C

Origin of Product

United States

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